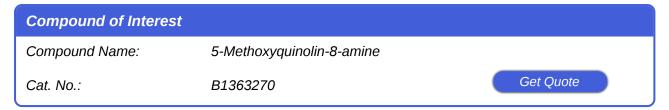


Spectroscopic characterization of 5-Methoxyquinolin-8-amine

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Methoxyquinolin-8- amine**

Introduction

5-Methoxyquinolin-8-amine is a heterocyclic aromatic amine with the chemical formula C₁₀H₁₀N₂O.[1][2] As a quinoline derivative, it serves as a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.[3] Its structural features, including the quinoline core, a primary amine, and a methoxy group, give rise to a distinct spectroscopic profile. This guide provides a comprehensive overview of its characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methoxyquinolin-8-amine** is presented below.



Property	Value	Reference
CAS Number	30465-68-0	[1][2]
Molecular Formula	C10H10N2O	[1][2]
Molecular Weight	174.20 g/mol	[1]
Exact Mass	174.079312947 Da	[1][2]
Melting Point	90-95 °C	[1]
Appearance	Powder	

Spectroscopic Data

The following sections detail the expected spectroscopic data for **5-Methoxyquinolin-8-amine** based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals corresponding to the amine, aromatic, and methoxy protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH2 (Amine)	Broad signal, variable	Singlet (broad)	2H
Quinoline Aromatic Protons	6.5 - 8.5	Multiplets, Doublets	5H
-OCH₃ (Methoxy)	~3.9	Singlet	3H



¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show 10 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon Assignment	Expected Chemical Shift (δ, ppm)
Quinoline Aromatic Carbons	100 - 150
C-O (Methoxy-bearing C)	150 - 160
C-N (Amine-bearing C)	135 - 145
-OCH₃ (Methoxy Carbon)	~55

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For **5-Methoxyquinolin-8-amine**, the primary observation would be the molecular ion peak.

lon	Expected m/z	Notes
[M]+	174	Corresponds to the nominal molecular weight of the compound.
[M+H] ⁺	175	Often observed in soft ionization techniques like ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.



Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
Primary Amine	N-H Stretch	3400 - 3250 (two bands)	Medium
Primary Amine	N-H Bend (Scissoring)	1650 - 1580	Medium-Strong
Aromatic Ring	C=C Stretch	1600 - 1450	Medium
Aromatic Amine	C-N Stretch	1335 - 1250	Strong
Aryl Ether	C-O Stretch	1275 - 1200 (asymmetric)	Strong
Aryl Ether	C-O Stretch	1075 - 1020 (symmetric)	Medium
Aromatic Ring	C-H Bending (out-of- plane)	900 - 675	Strong

References for IR band positions:[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π -system of the quinoline ring is expected to produce strong absorptions in the UV region.

Transition	Expected λ _{max} (nm)	Solvent
π → π*	~250 - 350	Methanol or Ethanol

Note: The presence of the amino and methoxy auxochromes on the quinoline ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted quinoline.[5]

Experimental Protocols



The following are generalized methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of 5-Methoxyquinolin-8-amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are common.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
 typically via a direct insertion probe or after separation using Gas Chromatography (GC).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the positively charged molecular ion [M]⁺ and various fragment ions.
- Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., quadrupole or timeof-flight), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy (ATR Method)



- Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
- Sample Application: Place a small amount of the solid 5-Methoxyquinolin-8-amine powder directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance IR spectrum.

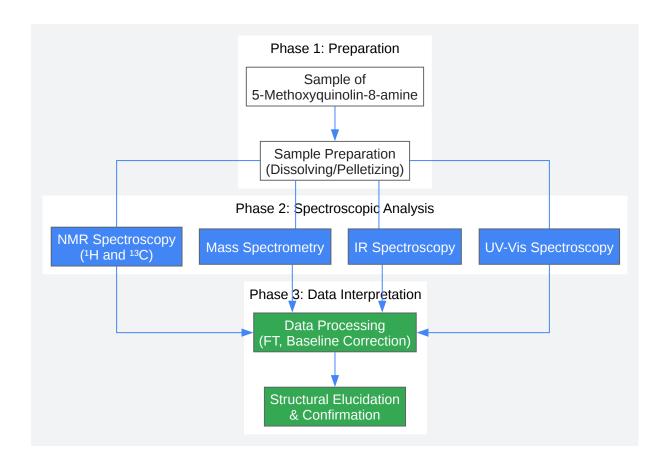
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **5-Methoxyquinolin-8-amine** in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).
- Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
- Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm) to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}).

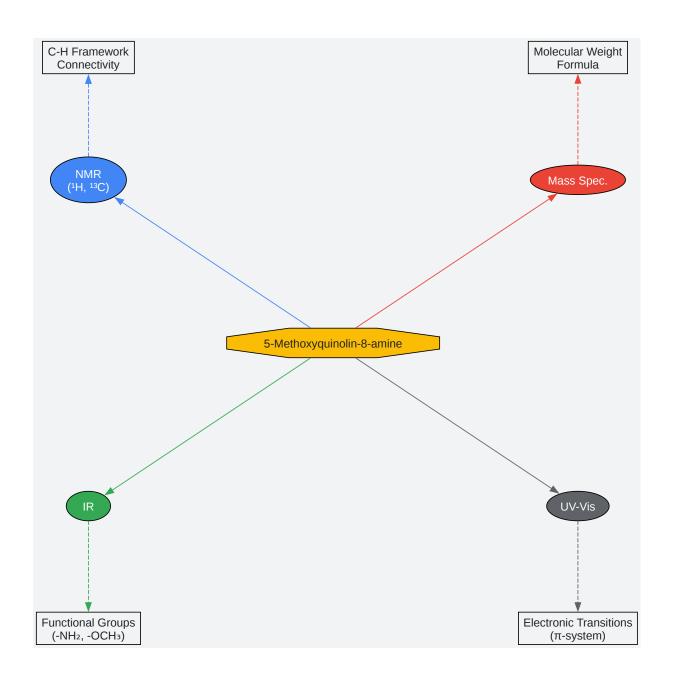
Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the relationship between the analytical techniques and the structural information they provide.









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References

- 1. 5-Methoxyquinolin-8-amine | lookchem [lookchem.com]
- 2. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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 [https://www.benchchem.com/product/b1363270#spectroscopic-characterization-of-5-methoxyquinolin-8-amine]

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